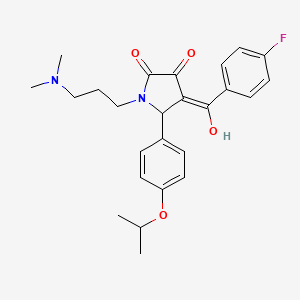

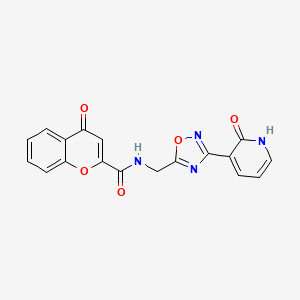

![molecular formula C17H16F3NO4S B2807646 Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate CAS No. 592470-86-5](/img/structure/B2807646.png)

Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate” is a chemical compound with the molecular formula C17H16F3NO4S . It is used in scientific research, with applications ranging from organic synthesis to material science.

Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group attached to a 4-methylphenyl group and a 3-(trifluoromethyl)phenyl group, as well as a glycinate group attached to a methyl group . The exact 3D structure would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis

This compound has a molecular weight of 387.37 . Other physical and chemical properties such as boiling point, density, and solubility would require specific experimental data or predictive modeling to determine .Aplicaciones Científicas De Investigación

Material Science Applications

Ionic Liquids and Polymer Electrolytes : Research by Zhang, Martin, and Desmarteau (2003) introduced a method for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, leading to the production of room temperature ionic liquids (RTILs) with potential applications in energy storage and electrochemistry. This methodology highlights the utility of sulfone derivatives in creating novel ionic compounds for industrial applications Zhang, G. Martin, & D. Desmarteau, 2003.

Polymer Electrolytes : Aziz et al. (2015) explored the impedance behavior of methyl-grafted natural rubber polymer electrolytes, incorporating lithium trifluoromethane sulfonate through the solution-cast technique. Their findings underscore the relevance of such compounds in enhancing the ionic conductivity and dielectric properties of polymer electrolytes, which are crucial for the development of high-performance batteries and other electronic devices Aziz et al., 2015.

Organic Synthesis and Catalysis

- Enhanced Reactivity of Organic Oxidants : Jennings, O'Shea, and Schweppe (2001) reported on the enhanced oxidizing power of N-phosphinoyloxaziridines with a trifluoromethyl group, emphasizing the role of such compounds in facilitating organic synthesis reactions through improved reactivity and selectivity. This advancement is crucial for the development of more efficient and environmentally benign synthetic methodologies Jennings, John H. O'Shea, & A. Schweppe, 2001.

Pharmaceutical and Biomedical Applications

- Radiosynthesis and PET Evaluation : Kumata et al. (2015) focused on the synthesis of glycogen synthase kinase 3β inhibitors for Alzheimer's disease, labeling compounds with carbon-11 for PET brain imaging. This research signifies the potential of fluorinated and sulfonated compounds in developing diagnostic tools for neurodegenerative diseases Kumata et al., 2015.

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO4S/c1-12-6-8-15(9-7-12)26(23,24)21(11-16(22)25-2)14-5-3-4-13(10-14)17(18,19)20/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWHKSZEQKQEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

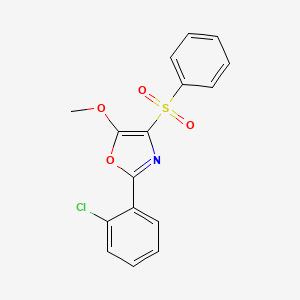

![2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline](/img/structure/B2807565.png)

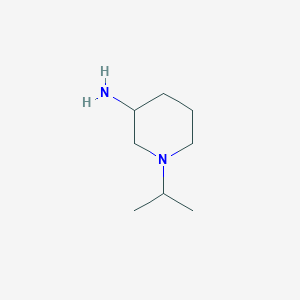

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2807573.png)

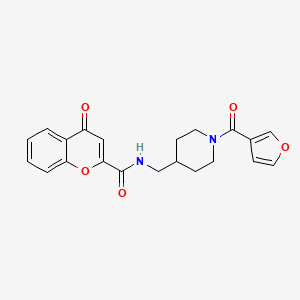

![N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807574.png)

![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)

![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)

![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)